

Ro 09-1679: A Fungal Nonribosomal Peptide with Potent Thrombin Inhibitory Activity

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Compound of Interest

Compound Name: Ro 09-1679

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: This whitepaper provides a comprehensive technical overview of **Ro 09-1679**, a natural product isolated from the fungus *Mortierella alpina*. It details its origin, physicochemical properties, and biological activity, with a particular focus on its potent thrombin inhibition. This guide includes a compilation of quantitative data, detailed experimental methodologies for its isolation and biological characterization, and visual representations of its biosynthetic pathway and inhibitory mechanism to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and pharmacology.

Introduction

Ro 09-1679 is a potent inhibitor of thrombin, a key enzyme in the blood coagulation cascade. [1][2] First isolated from the zygomycete fungus *Mortierella alpina*, this compound is a modified oligopeptide with the chemical structure fumaryl-L-arginyl-L-leucyl-arginal.[3][4] Its unique structure, featuring a fumaryl group and a C-terminal arginal residue, contributes to its significant and selective biological activity. As a natural product, **Ro 09-1679** represents a promising scaffold for the development of novel anticoagulant and antithrombotic agents. This document aims to consolidate the available technical information on **Ro 09-1679** to facilitate further research and development.

Physicochemical and Biological Properties

Ro 09-1679 is a white, amorphous powder. Its molecular formula has been determined as C₂₂H₃₉N₉O₆, with a molecular weight of 525.6 g/mol . A summary of its key physicochemical and biological activity data is presented below.

Data Presentation

Table 1: Physicochemical Properties of **Ro 09-1679**

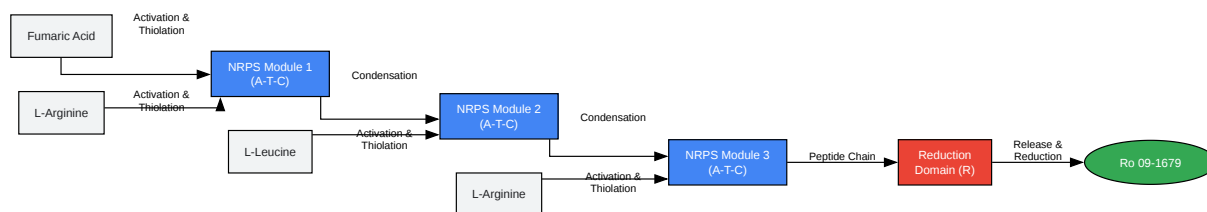
Property	Value	Reference
Molecular Formula	C ₂₂ H ₃₉ N ₉ O ₆	[Kamiyama et al., 1992]
Molecular Weight	525.6 g/mol	[Kamiyama et al., 1992]
Appearance	White, amorphous powder	[Kamiyama et al., 1992]
Solubility	Soluble in methanol and water	[Kamiyama et al., 1992]

Table 2: In Vitro Inhibitory Activity of **Ro 09-1679**

Target Enzyme	IC ₅₀ (μM)	Reference
Thrombin	33.6	[1]
Factor Xa	3.3	[1]
Trypsin	0.04	[1]
Papain	0.0346	[1]

Biosynthesis

The biosynthesis of **Ro 09-1679** in *Mortierella alpina* is proposed to occur via a nonribosomal peptide synthetase (NRPS) pathway.[2][3] NRPSs are large, modular enzymes that synthesize peptides from amino acid and other precursors without the use of a ribosome and mRNA template. The biosynthesis of **Ro 09-1679** likely involves a multi-modular NRPS that sequentially incorporates fumaric acid, L-arginine, and L-leucine, followed by a final reduction of the C-terminal carboxyl group of the second arginine to an aldehyde.



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A proposed nonribosomal peptide synthetase (NRPS) pathway for the biosynthesis of **Ro 09-1679**.

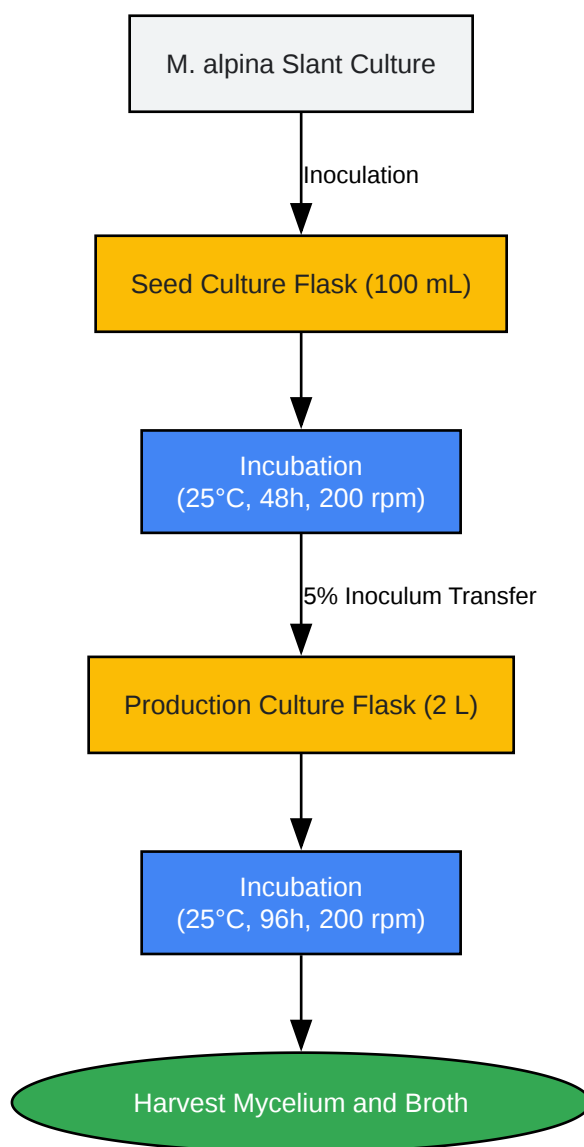
Experimental Protocols

The following sections provide detailed methodologies for the fermentation, isolation, and biological characterization of **Ro 09-1679**, based on the original discovery and subsequent studies.

Fermentation of *Mortierella alpina*

- Strain: *Mortierella alpina* F-13727
- Seed Medium: 2% glucose, 0.5% peptone, 0.5% yeast extract, 0.5% meat extract, 0.2% KH₂PO₄, and 0.1% MgSO₄·7H₂O, adjusted to pH 6.0.
- Production Medium: 4% soluble starch, 2% soybean meal, 0.5% yeast extract, 0.2% KH₂PO₄, and 0.1% MgSO₄·7H₂O, adjusted to pH 6.0.
- Procedure:
 - A loopful of spores from a slant culture is inoculated into a 100 mL flask containing 20 mL of seed medium.
 - The seed culture is incubated at 25°C for 48 hours on a rotary shaker (200 rpm).

- A 5% inoculum from the seed culture is transferred to a 2 L flask containing 500 mL of production medium.
- The production culture is incubated at 25°C for 96 hours on a rotary shaker (200 rpm).



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A schematic workflow for the fermentation of *Mortierella alpina* to produce **Ro 09-1679**.

Isolation and Purification of Ro 09-1679

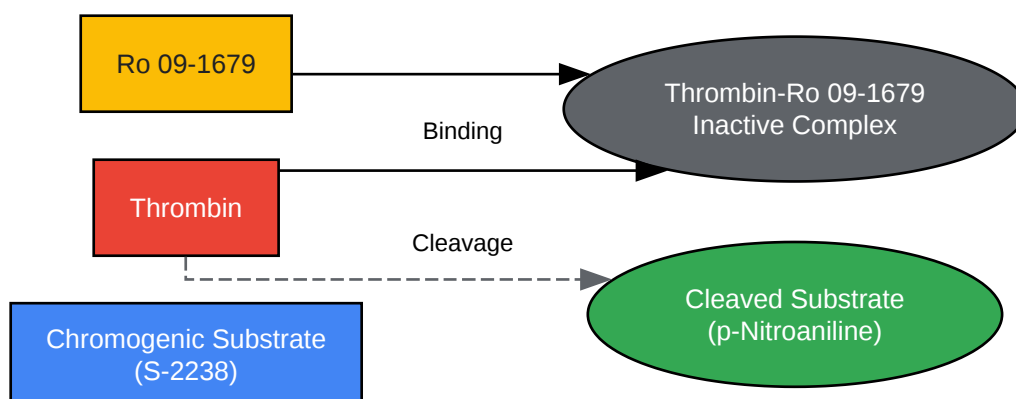
- Extraction: The culture broth (10 L) is filtered to separate the mycelium. The filtrate is adjusted to pH 8.0 and applied to a column of Diaion HP-20. The column is washed with

water and then eluted with 50% aqueous acetone. The active fractions are concentrated under reduced pressure.

- **Ion-Exchange Chromatography:** The concentrate is applied to a CM-Sephadex C-25 (H⁺ form) column. The column is washed with water and eluted with a linear gradient of 0 to 0.5 N HCl. The active fractions are collected, neutralized, and concentrated.
- **Gel Filtration Chromatography:** The resulting active fraction is subjected to gel filtration on a Sephadex G-10 column using water as the eluent.
- **High-Performance Liquid Chromatography (HPLC):** The final purification is achieved by reversed-phase HPLC on a C18 column using a linear gradient of acetonitrile in 0.1% trifluoroacetic acid. The fractions containing pure **Ro 09-1679** are collected and lyophilized.

Thrombin Inhibition Assay

- **Reagents:**
 - Human thrombin
 - Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA)
 - Tris-HCl buffer (50 mM, pH 8.3) containing 100 mM NaCl and 0.1% bovine serum albumin.
- **Procedure:**
 - A solution of **Ro 09-1679** in buffer is pre-incubated with human thrombin at 37°C for 5 minutes.
 - The reaction is initiated by the addition of the chromogenic substrate S-2238.
 - The rate of p-nitroaniline release is monitored spectrophotometrically at 405 nm.
 - The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



Ro 09-1679 inhibits thrombin by forming an inactive complex, preventing substrate cleavage.

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The mechanism of thrombin inhibition by **Ro 09-1679**.

Conclusion

Ro 09-1679 is a fascinating natural product with significant potential as a lead compound for the development of new anticoagulant therapies. Its unique chemical structure, potent biological activity, and biosynthesis via a nonribosomal peptide synthetase pathway make it a subject of considerable interest for chemists, biologists, and pharmacologists. This technical guide provides a solid foundation of information to aid researchers in their exploration of this promising molecule and its therapeutic applications.

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